![molecular formula C19H15BrN4O B2422358 1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326826-77-0](/img/structure/B2422358.png)
1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with a complex structure. It is related to the class of compounds known as quinazolin-4 (3 H )-ones . The compound has a linear formula of C13H12N4O .
Synthesis Analysis
The synthesis of related compounds such as quinazolin-4 (3 H )-ones has been achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C13H12N4O . It is related to the class of compounds known as quinazolin-4 (3 H )-ones .Chemical Reactions Analysis
The synthesis of related compounds involves a metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-ones . This reaction is operationally simple, can be executed in gram scale, and highlights broad functional group tolerance .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.267 . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- This compound has been involved in the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/thione derivatives, showing potential for diverse biological activities including antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal, Ceran, & Şahin, 2008).
Anticancer and Anti-Inflammatory Properties
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including similar structures to the mentioned compound, have demonstrated significant anticancer and anti-inflammatory activities. This includes synthesis and evaluation of novel derivatives for their biological effects (El-Tombary, 2013).
Anticancer Activity and 5-Lipoxygenase Inhibition
- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their potential as anticancer agents and 5-lipoxygenase inhibitors. This highlights the versatility and pharmacological importance of the pyrazolo[3,4-d]pyrimidine structure (Rahmouni et al., 2016).
Molecular Structure and Interactions
- Research on similar compounds, such as 2-(4-bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, has focused on understanding molecular structures and interactions, crucial for potential drug design and synthesis (Portilla et al., 2005).
Synthesis and Computational Analysis
- The synthesis of related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives and their computational analysis have been explored. These studies are vital for understanding the electronic and structural properties that contribute to biological activity (Saracoglu, Kokbudak, & imen and Kandemirli, 2019).
Antimicrobial Application
- Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their antimicrobial activity, indicating the potential for developing new antimicrobial agents (Abunada et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
It’s suggested that similar compounds may interact with their targets (like cdks) and inhibit their activity .
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression and dna replication .
Result of Action
Inhibition of cdks can lead to cell cycle arrest and potentially induce apoptosis .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of this compound . .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-2-4-14(5-3-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIJJDSVMKATLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

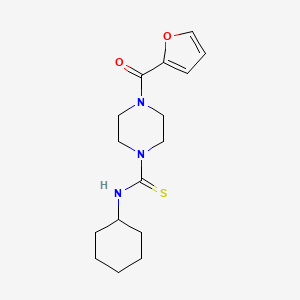
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
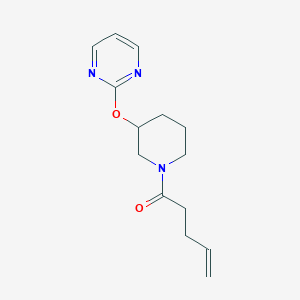

![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
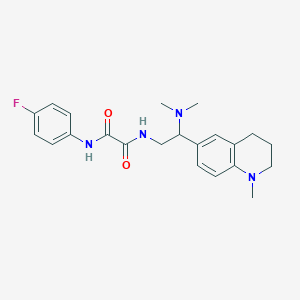
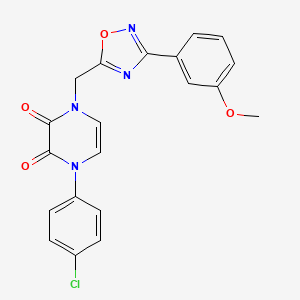

![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
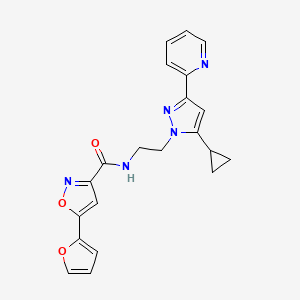
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)